Arg-tyr-leu-gly-tyr-leu

Vue d'ensemble

Description

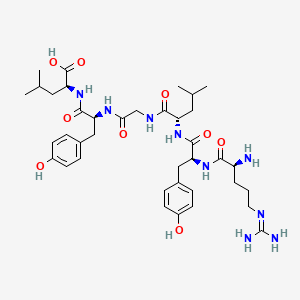

The compound “Arg-tyr-leu-gly-tyr-leu” is a peptide composed of six amino acids: arginine, tyrosine, leucine, glycine, tyrosine, and leucine. Peptides like this one are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes. This particular sequence is of interest due to its potential biological activities and applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “Arg-tyr-leu-gly-tyr-leu” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Attachment of the first amino acid: The first amino acid (arginine) is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid (tyrosine) is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (leucine, glycine, tyrosine, and leucine).

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like “this compound” can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis

Arg-Tyr-Leu-Gly-Tyr-Leu undergoes site-specific cleavage by proteases, influenced by its amino acid sequence. Key enzymatic reactions include:

Chymotrypsin Cleavage

- Target Sites : Chymotrypsin cleaves C-terminal to aromatic (Tyr, Phe, Trp) residues.

- Fragments Produced :

- Arg-Tyr (N-terminal fragment)

- Leu-Gly-Tyr-Leu (C-terminal fragment)

- Conditions : pH 7–9, 37°C .

Trypsin Cleavage

- Target Sites : Trypsin cleaves C-terminal to Arg/Lys residues.

- Fragments Produced :

- Arg (N-terminal fragment)

- Tyr-Leu-Gly-Tyr-Leu (C-terminal fragment)

- Conditions : pH 8–9, 25–37°C .

Pepsin-Pancreatin Digestion

- Relevance : Mimics gastrointestinal enzymatic conditions.

- Products : Smaller peptides (e.g., tripeptides like Tyr-Leu-Gly) through sequential cleavage .

Oxidation Reactions

Tyrosine residues in this compound are susceptible to oxidative modifications:

| Reaction Type | Reagents/Conditions | Products | Biological Impact |

|---|---|---|---|

| Tyrosine Oxidation | H₂O₂, peracids, or UV light | Dityrosine crosslinks, nitrotyrosine | Alters peptide structure and activity |

| Methionine Oxidation* | Reactive oxygen species (ROS) | Methionine sulfoxide/sulfone | Potential loss of function |

*Note: Methionine is absent in this peptide, but analogous oxidation applies to other residues.

Acid/Base-Catalyzed Hydrolysis

Under extreme pH conditions, peptide bonds hydrolyze non-specifically:

Acidic Hydrolysis

- Conditions : 6M HCl, 110°C, 24–72 hours.

- Outcome : Complete breakdown into constituent amino acids (Arg, Tyr, Leu, Gly).

Basic Hydrolysis

- Conditions : 1M NaOH, 100°C, 4–6 hours.

- Outcome : Partial racemization and degradation of amino acids (e.g., Arg → ornithine) .

N-Terminal Arginine Reactivity

- Schiff Base Formation : Reacts with aldehydes (e.g., formaldehyde) under mild conditions.

- Applications : Used in peptide conjugation for biotechnological assays .

Tyrosine-Specific Reactions

- Nitration : Tetranitromethane introduces nitro groups, forming 3-nitrotyrosine.

- Sulfation : Tyrosylprotein sulfotransferases add sulfate groups in biological systems.

Interaction with Cucurbituril Receptors

While not a direct chemical reaction, this compound exhibits selective binding to synthetic receptors like cucurbit uril (Q8), driven by hydrophobic and electrostatic interactions. Key findings include:

| Receptor | Binding Affinity (Kₐ, M⁻¹) | Key Interaction Sites |

|---|---|---|

| Q8·MV | N-terminal Tyr and Arg residues | |

| Q8·F′GG | Hydrophobic Leu and aromatic Tyr |

This binding modulates peptide stability and bioavailability in aqueous environments .

Industrial and Therapeutic Implications

Applications De Recherche Scientifique

Peptide Synthesis and Structure Studies

Peptides like Arg-tyr-leu-gly-tyr-leu are integral to the study of peptide synthesis and reactivity. They serve as model compounds in developing new synthetic methodologies. The synthesis typically employs solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids. This method not only facilitates the study of peptide properties but also aids in understanding the influence of specific amino acid sequences on the resulting peptide's characteristics.

Protein-Protein Interactions

In biological research, this compound can be utilized to investigate protein-protein interactions and cellular signaling pathways. The peptide's unique sequence may influence its binding affinity to various proteins, making it a valuable tool for studying complex biological systems.

Enzyme Interactions

The peptide can act as a substrate for proteases, enabling researchers to explore enzyme specificity and activity. For instance, studies have shown that similar peptides exhibit anxiolytic-like effects through interactions with neurotransmitter receptors such as serotonin and dopamine .

Therapeutic Potential

This compound is being explored for its therapeutic potential in drug development. Its structure may allow it to function as a lead compound for designing peptide-based drugs targeting specific biological activities. For example, related peptides have demonstrated anxiolytic properties, suggesting potential applications in treating anxiety disorders .

Nutraceuticals and Functional Foods

In the industrial sector, peptides like this compound are increasingly used in developing nutraceuticals and functional foods. Their bioactive properties can enhance health benefits, making them attractive ingredients in dietary supplements. Research indicates that peptides released during digestion can influence health positively by modulating physiological responses .

Case Studies

- Anxiolytic Activity Study : Research demonstrated that dipeptides related to this compound activate serotonin 5-HT1A and dopamine D1 receptors, leading to anxiolytic effects comparable to established anxiolytics like diazepam . This highlights its potential in anxiety treatment.

- Protease Interaction Study : Investigations into gastrointestinal digestion revealed that peptides like this compound are released from food proteins during digestion, influencing health through their bioactive properties . This underscores the importance of dietary peptides in nutrition.

- Antihyperuricemic Activity : Studies have identified peptides with antihyperuricemic activity derived from food sources, indicating that similar sequences may play a role in managing conditions like gout through dietary interventions .

Mécanisme D'action

The mechanism of action of “Arg-tyr-leu-gly-tyr-leu” depends on its specific biological activity. For instance, if it exhibits anxiolytic-like activity, it may interact with neurotransmitter receptors such as serotonin, dopamine, and GABA receptors. The peptide’s sequence and structure determine its binding affinity and specificity for these molecular targets, influencing its overall effect.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tyr-Leu-Gly: A shorter peptide with similar anxiolytic-like activity.

Leu-Tyr-Gly: Another peptide with potential biological activity.

Gly-Tyr-Leu: A peptide with antioxidant properties.

Uniqueness

“Arg-tyr-leu-gly-tyr-leu” is unique due to its specific sequence, which may confer distinct biological activities not observed in shorter or differently sequenced peptides. Its combination of amino acids allows for specific interactions with molecular targets, making it valuable for various research applications.

Activité Biologique

The compound Arg-tyr-leu-gly-tyr-leu is a hexapeptide composed of the amino acids arginine (Arg), tyrosine (Tyr), leucine (Leu), glycine (Gly), tyrosine (Tyr), and leucine (Leu). Peptides like this one are essential in various biological processes, including signaling, enzyme activity, and protein interactions. This particular sequence has garnered attention due to its potential biological activities and applications in scientific research.

The biological activity of this compound is influenced by its amino acid composition and sequence. The peptide's mechanism of action can vary based on its specific biological effects:

- Neurotransmitter Interaction : If the peptide exhibits anxiolytic-like activity, it may interact with neurotransmitter receptors such as serotonin, dopamine, and GABA receptors. The binding affinity and specificity for these receptors are determined by the peptide's structure.

- Enzyme Interactions : The peptide can serve as a substrate for proteases, aiding in the study of enzyme specificity and activity.

- Cellular Signaling : It may play a role in cellular signaling pathways, influencing various physiological responses.

Potential Applications

- Research : Used to study protein-protein interactions and cellular signaling pathways.

- Medicine : Explored for therapeutic potential in drug development, particularly in designing peptide-based drugs with specific biological activities.

- Industry : Utilized in the development of cosmetics, nutraceuticals, and functional foods.

Biological Activities

Unique Characteristics

The unique sequence of this compound may confer distinct biological activities not observed in shorter or differently sequenced peptides. Its combination of amino acids allows for specific interactions with molecular targets, making it valuable for various research applications.

Anxiolytic Activity Study

A study investigated the anxiolytic-like effects of dipeptides related to the sequence found in this compound. The findings indicated that similar peptides could activate serotonin 5-HT1A, dopamine D1, and GABA(A) receptors, leading to anxiolytic effects comparable to established anxiolytics like diazepam .

Protease Interaction Study

Research on the enzymatic digestion of food proteins revealed that peptides like this compound can be released during gastrointestinal digestion. This process is crucial for understanding how dietary peptides influence health through their bioactive properties .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H57N9O9/c1-21(2)16-28(46-36(54)30(19-24-9-13-26(49)14-10-24)45-33(51)27(39)6-5-15-42-38(40)41)34(52)43-20-32(50)44-29(18-23-7-11-25(48)12-8-23)35(53)47-31(37(55)56)17-22(3)4/h7-14,21-22,27-31,48-49H,5-6,15-20,39H2,1-4H3,(H,43,52)(H,44,50)(H,45,51)(H,46,54)(H,47,53)(H,55,56)(H4,40,41,42)/t27-,28-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLNZVXBGCEDOO-QKUYTOGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H57N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301003450 | |

| Record name | N-{14,19-Diamino-1,4,7,10,13-pentahydroxy-2,11-bis[(4-hydroxyphenyl)methyl]-19-imino-8-(2-methylpropyl)-3,6,9,12,18-pentaazanonadeca-3,6,9,12-tetraen-1-ylidene}leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

783.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | alpha-Casein (90-95) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11724 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

83471-50-5 | |

| Record name | N-{14,19-Diamino-1,4,7,10,13-pentahydroxy-2,11-bis[(4-hydroxyphenyl)methyl]-19-imino-8-(2-methylpropyl)-3,6,9,12,18-pentaazanonadeca-3,6,9,12-tetraen-1-ylidene}leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Arg-Tyr-Leu-Gly-Tyr-Leu exert its opioid activity? What are the downstream effects?

A1: this compound, also known as alpha-casein(90-95), displays opioid activity by binding to opioid receptors in the brain, similar to how traditional opioid drugs function. [] This binding leads to a cascade of downstream effects, including:

- Inhibition of adenylate cyclase: This enzyme plays a crucial role in converting ATP to cyclic AMP (cAMP), a key signaling molecule. By inhibiting adenylate cyclase, this compound reduces cAMP levels, impacting various cellular processes. []

- Inhibition of neurotransmitter release: Opioid receptor activation can suppress the release of neurotransmitters like dopamine and norepinephrine, contributing to the analgesic effects. []

- Modulation of pain perception: By interacting with opioid receptors in the central and peripheral nervous systems, this compound can alter the perception of pain signals. []

Q2: How does the structure of this compound relate to its opioid activity?

A2: The specific sequence and structure of this compound contribute to its opioid activity. Research has shown that:

- The presence of Tyrosine residues is crucial: The aromatic rings of Tyrosine residues are important for binding to opioid receptors. []

- The length of the peptide chain matters: The full sequence (90-96) this compound-Glu exhibits higher potency compared to the shorter (90-95) this compound. This suggests that the Glutamic acid residue at the C-terminus plays a role in enhancing activity. []

- Conformational flexibility influences activity: NMR studies indicate that differences in opioid activity between this compound and related peptides could be linked to variations in their conformational flexibility. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.